molecular formula C19H22F3NO3S2 B2439999 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034549-80-7

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2439999
CAS RN: 2034549-80-7
M. Wt: 433.5
InChI Key: LASLSOXEOPHZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22F3NO3S2 and its molecular weight is 433.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with potential applications across various fields of scientific research. While specific studies on this compound are scarce, research on similar sulfonamide compounds provides insights into its possible applications.

  • Synthesis and Potential Therapeutic Applications : Sulfonamides, including derivatives synthesized from celecoxib, have shown a wide range of potential therapeutic applications. These include anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The synthesis of these compounds involves specific reactions that yield novel structures with significant biological activities. For instance, compounds have been developed to not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, suggesting potential for therapeutic development with minimized side effects (Küçükgüzel et al., 2013).

  • Biochemical Evaluation : Other sulfonamide compounds have been evaluated for their biochemical properties, such as inhibiting kynurenine 3-hydroxylase. High-affinity inhibitors of this enzyme have implications for exploring the pathophysiological role of the kynurenine pathway after neuronal injury, indicating potential research applications in neurodegenerative diseases (Röver et al., 1997).

Bioevaluation and Antagonistic Activities

  • Carbonic Anhydrase Inhibition : Sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold have shown potent inhibitory effects on carbonic anhydrase isozymes, which are critical for various physiological functions. These inhibitors possess potential applications in treating conditions like glaucoma through their intraocular pressure-lowering properties (Casini et al., 2002).

  • Microwave-Assisted Synthesis and Bioevaluation : The microwave-assisted synthesis of sulfonamide derivatives has opened new avenues for the development of compounds with cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. This methodology provides a rapid and efficient way to produce compounds with significant biological activities, leading to the identification of lead compounds for further studies (Gul et al., 2017).

properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3NO3S2/c1-13(24)16-8-9-17(27-16)18(10-2-3-11-18)12-23-28(25,26)15-6-4-14(5-7-15)19(20,21)22/h4-9,13,23-24H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASLSOXEOPHZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(trifluoromethyl)benzenesulfonamide

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